Hexyl (Z)-docos-13-enoate

Description

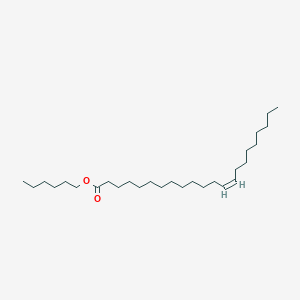

Hexyl (Z)-docos-13-enoate (CAS: 19773-56-9) is a long-chain unsaturated ester with the molecular formula C₂₈H₅₄O₂ and an average molecular mass of 422.738 g/mol . Its structure features a 22-carbon fatty acid chain (docos-13-enoic acid) esterified to a hexanol moiety, with a (Z)-configuration double bond at the 13th carbon of the fatty acid chain.

Properties

CAS No. |

19773-56-9 |

|---|---|

Molecular Formula |

C28H54O2 |

Molecular Weight |

422.7 g/mol |

IUPAC Name |

hexyl (Z)-docos-13-enoate |

InChI |

InChI=1S/C28H54O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28(29)30-27-25-8-6-4-2/h13-14H,3-12,15-27H2,1-2H3/b14-13- |

InChI Key |

BTCSWCWVQVIBDB-YPKPFQOOSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCC |

Other CAS No. |

19773-56-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other Hexyl Esters

Hexyl esters vary significantly in properties based on the fatty acid chain length and saturation. Key examples include:

Table 1: Hexyl Esters Comparison

Key Observations :

- Chain Length and Volatility: Shorter esters like hexyl acetate (C₈) are highly volatile, contributing to aromatic profiles in food products , whereas longer chains (e.g., hexyl decanoate) exhibit lower volatility and higher boiling points.

Comparison with Other Docosenoate Esters

Docosenoate esters differ in their alcohol moieties and double-bond positions:

Table 2: Docosenoate Esters Comparison

Key Observations :

- Alkyl Chain Length: Octyl (Z)-docos-13-enoate’s longer alcohol chain (C₈ vs.

- Double-Bond Complexity: The presence of two double bonds in (Z)-(Z)-docos-13-en-1-yl icos-11-enoate may improve flexibility but reduce oxidative stability compared to mono-unsaturated analogs .

Comparison with Unsaturated Esters in Natural Products

Unsaturated esters in natural matrices highlight functional differences:

Table 3: Unsaturated Esters in Natural Contexts

Key Observations :

- Position of Unsaturation: Esters with double bonds closer to the ester group (e.g., cis-3-hexenyl acetate) are more volatile and aromatic, whereas distal unsaturation (e.g., C13 in hexyl docos-13-enoate) reduces volatility .

- Biological Activity: Natural unsaturated esters often mediate ecological interactions (e.g., plant-insect communication), whereas synthetic analogs like this compound lack documented biological roles .

Research and Industrial Implications

- Market Trends: Octyl (Z)-docos-13-enoate has well-documented global consumption data, indicating established industrial demand , whereas hexyl derivatives remain underexplored commercially.

Q & A

Q. Advanced

- Isotopic labeling : Synthesize ¹³C-labeled this compound to track incorporation into lipid pools via isotope ratio MS.

- Tissue distribution studies : Administer the compound in model organisms (e.g., rodents) and quantify metabolites in plasma, liver, and adipose tissue using LC-MS/MS.

- Enzyme assays : Incubate with esterases (e.g., porcine liver esterase) to identify hydrolysis products and kinetics .

How do extraction techniques impact the recovery of this compound from plant or animal tissues?

Q. Advanced

- Solvent selection : Polar-nonpolar mixtures (e.g., hexane:isopropanol) maximize yield from lipid-rich tissues.

- Ultrasound-assisted extraction (UAE) : Enhances recovery by disrupting cell walls but may degrade heat-labile esters.

- Validation : Compare with supercritical fluid extraction (SFE) to assess technique-specific biases. Recovery rates should be reported with matrix-matched calibration curves .

What computational tools predict the physicochemical properties of this compound?

Q. Advanced

- LogP calculation : Use software like ChemAxon or ACD/Labs to estimate partition coefficients, critical for bioavailability studies.

- Molecular docking : Simulate interactions with lipid-binding proteins (e.g., albumin) using AutoDock Vina.

- QSAR models : Predict toxicity endpoints (e.g., LC50) via platforms like OECD QSAR Toolbox .

How can researchers address batch-to-batch variability in this compound synthesis?

Q. Advanced

- Process analytical technology (PAT) : Implement in-line FTIR to monitor esterification progress.

- Quality-by-design (QbD) : Optimize reaction parameters (temperature, catalyst concentration) via Design of Experiments (DoE).

- Batch tracking : Use LC-UV to archive chromatograms for retrospective analysis of impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.